

Dimethoxymethylpropyl-silane chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethoxymethylpropyl-silane*

Cat. No.: *B097161*

[Get Quote](#)

An In-depth Technical Guide to Dimethoxymethylpropyl-silane

This technical guide provides a comprehensive overview of the chemical properties and structure of **dimethoxymethylpropyl-silane**. The information is intended for researchers, scientists, and drug development professionals who require detailed data on this organosilicon compound.

Core Chemical Properties

Dimethoxymethylpropyl-silane is a member of the silane family, characterized by a central silicon atom bonded to organic and alkoxy groups. Its unique structure imparts specific chemical characteristics relevant to various applications in material science and organic synthesis.

Quantitative Data Summary

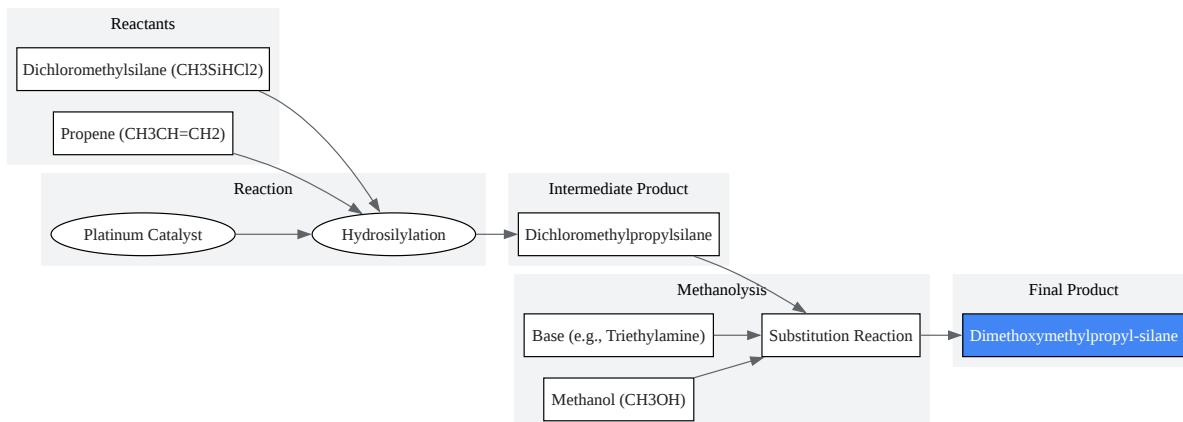
The fundamental physicochemical properties of **dimethoxymethylpropyl-silane** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₆ H ₁₆ O ₂ Si	PubChem[1]
Molecular Weight	148.28 g/mol	PubChem[1]
IUPAC Name	dimethoxy-methyl-propylsilane	PubChem[1]
CAS Number	18173-73-4	PubChem[1]
SMILES	CCC--INVALID-LINK--(OC)OC	PubChem[1]
InChI	InChI=1S/C ₆ H ₁₆ O ₂ Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3	PubChem[1]
InChIKey	XKRPWHZLROBLDI-UHFFFAOYSA-N	PubChem[1]

Chemical Structure

The molecular structure of **dimethoxymethylpropyl-silane** consists of a central silicon atom covalently bonded to one methyl group, one propyl group, and two methoxy groups.

Figure 1: Chemical structure of **dimethoxymethylpropyl-silane**.


Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **dimethoxymethylpropyl-silane** are not extensively documented in publicly available literature. However, general methodologies for the synthesis and characterization of similar alkoxy silanes can be adapted.

General Synthesis of Alkoxy Silanes

The synthesis of **dimethoxymethylpropyl-silane** would likely follow a standard hydrosilylation reaction or a Grignard reaction.

1. **Hydrosilylation (Illustrative Workflow):** This method typically involves the reaction of a precursor containing a Si-H bond with an alkene in the presence of a catalyst.

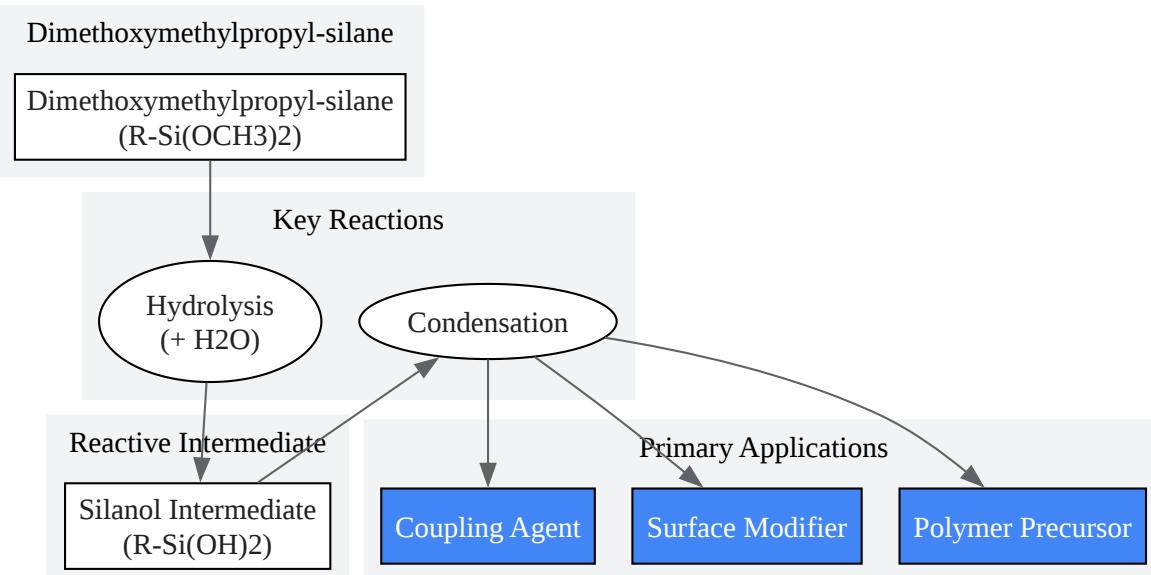
[Click to download full resolution via product page](#)

Figure 2: Illustrative workflow for a potential synthesis route.

Methodology:

- Activation: A platinum-based catalyst is typically activated in a suitable solvent within a reaction vessel under an inert atmosphere.
- Addition of Reactants: Dichloromethylsilane and propene are slowly added to the reaction vessel.
- Reaction: The mixture is stirred, often at elevated temperatures, to facilitate the hydrosilylation reaction, forming dichloromethylpropylsilane.
- Purification: The intermediate product is purified, typically through distillation.

- **Methanolysis:** The purified dichloromethylpropylsilane is then reacted with methanol in the presence of a base to substitute the chloro groups with methoxy groups, yielding the final product, **dimethoxymethylpropyl-silane**.
- **Final Purification:** The final product is purified by distillation to remove byproducts and unreacted reagents.


Characterization Techniques

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR, ^{13}C NMR, and ^{29}Si NMR would be used to confirm the connectivity of the atoms and the overall structure.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique would be used to determine the purity of the compound and confirm its molecular weight.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as Si-O-C and C-H bonds.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of **dimethoxymethylpropyl-silane** in biological signaling pathways. Its primary applications are in materials science, where it can act as a coupling agent, surface modifier, or a precursor for the synthesis of silicon-based polymers. The reactivity of the methoxy groups allows for hydrolysis and condensation reactions, which are key to its function in these applications.

[Click to download full resolution via product page](#)

Figure 3: Functional relationship of **dimethoxymethylpropyl-silane**.

The diagram above illustrates the general chemical transformations that **dimethoxymethylpropyl-silane** undergoes to function in its primary applications. The hydrolysis of the methoxy groups to form reactive silanol intermediates is a critical first step, followed by condensation reactions that lead to the formation of stable bonds with surfaces or other molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethoxymethylpropylsilane | C₆H₁₆O₂Si | CID 2760474 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Dimethoxymethylpropyl-silane chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097161#dimethoxymethylpropyl-silane-chemical-properties-and-structure\]](https://www.benchchem.com/product/b097161#dimethoxymethylpropyl-silane-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com